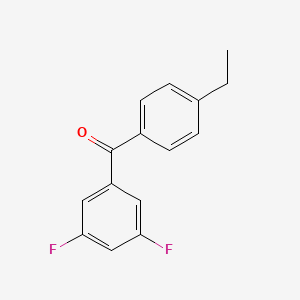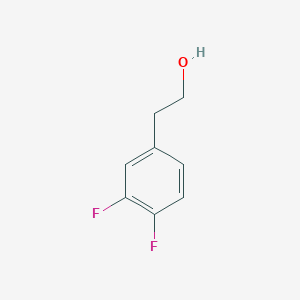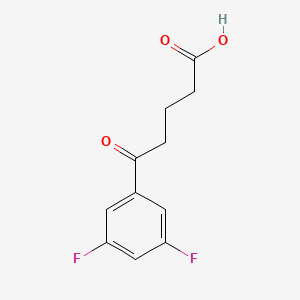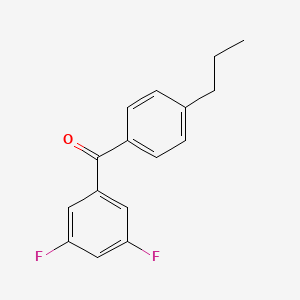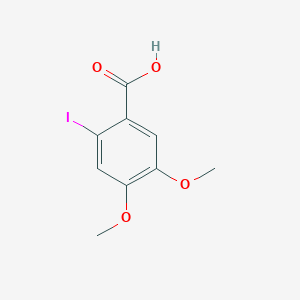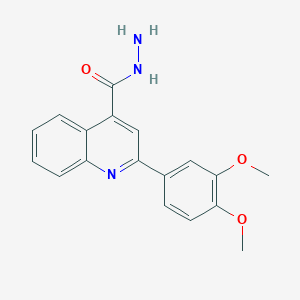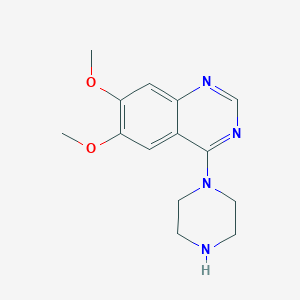
1,2-二甲基吲哚-3-羧酸
描述
1,2-Dimethylindole-3-carboxylic acid (DMICA) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields of research. It is a chemical compound with a molecular weight of 189.21 g/mol .
Synthesis Analysis
Indole derivatives, including 1,2-Dimethylindole-3-carboxylic acid, are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Liu et al. have developed an effective method for the preparation of 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds .
Molecular Structure Analysis
The molecular formula of 1,2-Dimethylindole-3-carboxylic acid is C11H11NO2 . The molecular weight is 189.21 .
Chemical Reactions Analysis
Indole derivatives, including 1,2-Dimethylindole-3-carboxylic acid, are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .
Physical And Chemical Properties Analysis
Carboxylic acids, including 1,2-Dimethylindole-3-carboxylic acid, have unique physical properties. The boiling points of carboxylic acids increase with size in a regular manner, but the melting points do not . Unbranched acids made up of an even number of carbon atoms have melting points higher than the odd numbered homologs having one more or one less carbon .
科学研究应用
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The synthesis of indole derivatives is a significant area of research due to the importance of this ring system .
Pathogen Defense in Plants
Indolic secondary metabolites, including derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), play an important role in pathogen defense in cruciferous plants . In Arabidopsis, these derivatives are synthesized from tryptophan via intermediates and contribute to resistance against a number of fungal pathogens .
Biosynthesis in Arabidopsis
In Arabidopsis, derivatives of ICHO and ICOOH are synthesized from tryptophan via intermediates . The biosynthesis of these derivatives is an area of active research, with studies focusing on the role of various enzymes in the process .
Pharmacological Activity
Derivatives of indole have wide interest because of their diverse biological and clinical applications . They have important pharmacological activity and are used in the treatment of various health conditions .
Plant Hormone Production
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This highlights the role of indole derivatives in plant growth and development .
Green Synthetic Organic Chemistry
The synthesis of indole derivatives is also a part of green synthetic organic chemistry . Researchers are focusing on developing environmentally friendly methods for the synthesis of these compounds .
作用机制
Target of Action
Indole derivatives, including indole-3-carboxylic acid (icooh), are known to play a significant role in pathogen defense in plants . They are synthesized from tryptophan and interact with various biological targets .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole-3-carboxylic acid (ICOOH) and its derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 are involved in this biosynthesis . AAO1 functions in the oxidation of indole-3-carbaldehyde (ICHO) to ICOOH, whereas CYP71B6 is relevant for ICOOH derivative biosynthesis .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
安全和危害
未来方向
Indole-3-carboxylic acid conjugates, including 1,2-Dimethylindole-3-carboxylic acid, have shown promising results in antimicrobial activity . The molecular docking studies revealed that these conjugates exhibited encouraging binding interaction networks and binding affinity with DNA gyrase and lanosterol-14 alpha demethylase to show antibacterial and antifungal activity . This opens the door for the future advancement of novel medicines containing peptide-heterocycle hybrids with the ability to be effective as antimicrobial agents .
属性
IUPAC Name |
1,2-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(11(13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRXQPDMBJNYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375491 | |
| Record name | 1,2-dimethylindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylindole-3-carboxylic acid | |
CAS RN |
20357-15-7 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dimethylindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethylindole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

